molecular formula C11H11NO3 B168850 2,3-Dimethoxybenzoylacetonitrile CAS No. 199102-80-2

2,3-Dimethoxybenzoylacetonitrile

Cat. No. B168850
CAS RN: 199102-80-2
M. Wt: 205.21 g/mol
InChI Key: OHKYIUYPQIFGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethoxybenzoylacetonitrile is represented by the formula C11H11NO3. More detailed structural information can be found in databases like PubChem and ChemicalBook .

Scientific Research Applications

Synthesis of Benzamide Compounds

2,3-Dimethoxybenzoylacetonitrile serves as a precursor in the synthesis of novel benzamide compounds. These compounds are synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesized benzamides have been characterized using IR, 1H NMR, 13C NMR spectroscopic , and elemental methods, yielding a variety of compounds with potential applications in medical and industrial fields .

Antioxidant Activity

The antioxidant properties of benzamide derivatives synthesized from 2,3-Dimethoxybenzoylacetonitrile have been explored. These compounds exhibit total antioxidant, free radical scavenging, and metal chelating activities. Some of these synthesized compounds have shown to be more effective than standard antioxidants .

Antibacterial Activity

Benzamide derivatives from 2,3-Dimethoxybenzoylacetonitrile have been tested for their antibacterial activity. They have shown inhibitory effects against both gram-positive and gram-negative bacteria, suggesting their potential use as antibacterial agents .

Potential Drug Development

The amide derivatives of 2,3-Dimethoxybenzoylacetonitrile have been indicated to have applications in drug discovery and development. These compounds have shown a range of biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory properties .

Industrial Applications

Amide compounds derived from 2,3-Dimethoxybenzoylacetonitrile are used in various industrial sectors. These include the plastic and rubber industry, paper industry, and agriculture. Their widespread structural utility makes them valuable in these fields .

Biochemical Research

In biochemical research, 2,3-Dimethoxybenzoylacetonitrile derivatives can be used to conduct in vivo biochemical tests. Effective amides can be researched for different fields of application, expanding the understanding of biochemical processes .

properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-5-3-4-8(11(10)15-2)9(13)6-7-12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKYIUYPQIFGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640882
Record name 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile

CAS RN

199102-80-2
Record name 3-(2,3-Dimethoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.